4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide

Catalog No.
S6718411
CAS No.
1904377-32-7
M.F
C19H19N3O4S
M. Wt
385.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-...

CAS Number

1904377-32-7

Product Name

4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide

IUPAC Name

4-(dimethylsulfamoyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzamide

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C19H19N3O4S/c1-22(2)27(24,25)16-7-5-15(6-8-16)19(23)21-13-14-9-10-20-17(12-14)18-4-3-11-26-18/h3-12H,13H2,1-2H3,(H,21,23)

InChI Key

NNGNMBXTMDEOKU-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3

4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide is a synthetic compound notable for its unique structural features, including a dimethylsulfamoyl group, a furan ring, and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Its molecular formula is C_{16}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 385.4 g/mol .

  • The dimethylsulfamoyl group might raise concerns about potential skin or eye irritation.
  • The aromatic rings could contribute to lipophilicity, potentially affecting absorption and distribution in the body.

The chemical reactivity of 4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The dimethylsulfamoyl group can undergo nucleophilic substitution reactions, making it reactive towards various nucleophiles.
  • Cyclization: The presence of the furan and pyridine rings allows for potential cyclization reactions under specific conditions, which can lead to the formation of more complex structures.
  • Oxidation and Reduction: The compound may participate in oxidation-reduction reactions, particularly involving the furan ring, which can be oxidized to form derivatives like furan-2,5-dione.

Research indicates that 4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide exhibits various biological activities. Preliminary studies suggest:

  • Anticancer Properties: The compound has been investigated for its ability to inhibit cancer cell proliferation, potentially through mechanisms involving enzyme inhibition or modulation of signaling pathways.
  • Anti-inflammatory Effects: It may also possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Enzyme Interaction: The compound's structure allows it to interact with specific enzymes, possibly acting as an inhibitor or modulator.

The synthesis of 4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide typically involves several steps:

  • Formation of the Furan Ring: This can be achieved through cyclization reactions from appropriate precursors under acidic or basic conditions.
  • Pyridine Attachment: Coupling reactions, such as Suzuki or Heck coupling, are often employed to attach the pyridine moiety to the furan ring.
  • Dimethylsulfamoyl Group Introduction: This step usually involves sulfonation reactions using dimethylsulfamoyl chloride in the presence of a base like triethylamine .

The versatility of 4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide extends across various fields:

  • Medicinal Chemistry: It serves as a lead compound in drug discovery for anticancer and anti-inflammatory agents.
  • Biochemical Probes: The compound is utilized in research to study enzyme functions and cellular processes.
  • Material Science: It may find applications in developing advanced materials due to its unique chemical properties.

Interaction studies have shown that 4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide can bind to specific enzymes or receptors. These interactions can modulate biological pathways, influencing cellular responses. For example, studies have indicated that this compound may inhibit certain enzymes by mimicking substrate structures or binding at active sites, thus blocking enzymatic activity .

Several compounds share structural similarities with 4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
5-(dimethylsulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamideContains both furan and pyridine ringsInvestigated for anticancer properties
N-(2-methylphenyl)benzamideSimple benzamide structurePotential anti-inflammatory effects
4-{(3,4-dimethoxyphenyl)sulfonylamino}-N-(furan-2-ylmethyl)benzamideSimilar sulfonamide groupExplored for enzyme inhibition

Uniqueness

The uniqueness of 4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide lies in its combination of functional groups that confer specific chemical reactivity and biological activity. The dual presence of the furan and pyridine rings along with the dimethylsulfamoyl group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

385.10962727 g/mol

Monoisotopic Mass

385.10962727 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

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